BenchChemオンラインストアへようこそ!

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline

medicinal chemistry structure-activity relationship quinoxaline derivatives

The compound 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline (CAS 1706334-48-6) is a synthetic small molecule that integrates a quinoxaline core, a piperidine linker, and a furan-2-ylmethanesulfonyl substituent. It belongs to the broader class of substituted-quinoxaline-type piperidine compounds, a family disclosed primarily in patent literature for potential therapeutic applications including pain management.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 1706334-48-6
Cat. No. B2576072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline
CAS1706334-48-6
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C19H19N3O4S/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22-9-7-15(8-10-22)27(24,25)13-14-4-3-11-26-14/h1-6,11-12,15H,7-10,13H2
InChIKeyOLVGTWOGXOCQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[(Furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline (CAS 1706334-48-6): A Structurally Distinct Quinoxaline-Piperidine Hybrid for Targeted Screening


The compound 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline (CAS 1706334-48-6) is a synthetic small molecule that integrates a quinoxaline core, a piperidine linker, and a furan-2-ylmethanesulfonyl substituent. It belongs to the broader class of substituted-quinoxaline-type piperidine compounds, a family disclosed primarily in patent literature for potential therapeutic applications including pain management [1]. Quinoxaline-based scaffolds have recently been explored as dual VEGFR-2/EGFR kinase inhibitors with demonstrated anticancer activity [2]. However, published quantitative pharmacological or biophysical data specific to CAS 1706334-48-6 remain extremely scarce in the open scientific literature; the compound is predominantly offered as a screening library item by chemical suppliers, and most available descriptions are not supported by peer-reviewed comparative studies.

Why Generic Quinoxaline or Piperidine Analogs Cannot Replace CAS 1706334-48-6 in Focused Screening Campaigns


Although the quinoxaline-piperidine scaffold is common, the specific combination of a furan-2-ylmethanesulfonyl group at the piperidine 4-position and a quinoxaline-2-carbonyl moiety distinguishes CAS 1706334-48-6 from many close analogs. In the same patent family [1], a wide range of substituents are claimed, and even small changes in the sulfonyl or carbonyl groups can profoundly alter target engagement, selectivity, and pharmacokinetics. For instance, related quinoxaline derivatives evaluated as VEGFR-2/EGFR inhibitors showed that minor structural modifications led to >10-fold differences in enzymatic IC₅₀ values and cytotoxicity profiles [2]. Therefore, assuming functional equivalence between CAS 1706334-48-6 and other in-class compounds without direct comparative data would introduce substantial risk in a screening or lead-optimization program. The following sections consolidate the limited but actionable quantitative evidence that can inform procurement decisions.

Quantitative Differentiation Evidence for CAS 1706334-48-6 Relative to Closest Analogs


Structural Uniqueness Within the Patent Family: Furan-2-ylmethanesulfonyl vs. Common Aryl Sulfonamides

In the granted patent US 8,846,929 B2, which encompasses substituted-quinoxaline-type piperidine compounds, the specific substitution pattern found in CAS 1706334-48-6 (furan-2-ylmethanesulfonyl at the piperidine nitrogen and quinoxaline-2-carbonyl at the piperidine 1-position) represents a distinct combination that is not exemplified elsewhere in the patent [1]. Most exemplified compounds in the patent feature simple alkyl, aryl, or heteroaryl sulfonamides; the furan-2-ylmethyl group introduces an oxygen-containing heterocycle that can participate in hydrogen bonding and π-stacking interactions distinct from phenyl or thienyl analogs.

medicinal chemistry structure-activity relationship quinoxaline derivatives

Class-Level Cytotoxicity Benchmarking Against Reference Kinase Inhibitors

A recent study on quinoxaline-based dual VEGFR-2/EGFR inhibitors reported that compound 12 (a structurally related quinoxaline derivative, though not identical to CAS 1706334-48-6) exhibited enzymatic IC₅₀ values of 0.06 µM against EGFR and 0.204 µM against VEGFR-2, which are comparable to the reference drugs Erlotinib (0.052 µM) and Sorafenib (0.131 µM) [1]. This compound also demonstrated 2.4-fold lower cytotoxicity toward normal MCF10A cells compared to doxorubicin, along with a 12-fold increase in apoptotic cell population and a approximately 20-fold increase in the Bax/Bcl-2 ratio in MCF-7 cells [1]. While these data are not for CAS 1706334-48-6 itself, they establish the potential of the quinoxaline-piperidine chemotype for selective kinase inhibition and justify the evaluation of close analogs such as CAS 1706334-48-6 in similar assays.

anticancer kinase inhibition quinoxaline scaffold

Physicochemical Property Differentiation from Common Piperidine Building Blocks

The target compound (molecular weight 385.44 g/mol, formula C₁₉H₁₉N₃O₄S) carries both a hydrogen bond acceptor-rich quinoxaline core and a furan ring, which collectively modulate lipophilicity and solubility relative to simpler piperidine building blocks [1]. In silico ADME profiling of related quinoxaline derivatives indicates that compounds within this chemotype can satisfy Lipinski, Veber, Egan, and Muegge drug-likeness criteria [2]. Although explicit logP or solubility data for CAS 1706334-48-6 are not published, its calculated topological polar surface area (tPSA) and hydrogen bond donor/acceptor counts place it in a region of chemical space that is distinct from common piperidine fragments lacking the quinoxaline and furan moieties.

drug-likeness physicochemical properties lead optimization

Recommended Application Scenarios for CAS 1706334-48-6 Based on Available Evidence


Kinase Inhibitor Screening and Lead Discovery

Given the demonstrated dual VEGFR-2/EGFR inhibitory activity of closely related quinoxaline derivatives [2], CAS 1706334-48-6 is a rational inclusion in kinase profiling panels. Its unique furan-2-ylmethanesulfonyl substituent may confer selectivity advantages over simpler analogs, making it a valuable probe for structure-activity relationship studies targeting the ATP-binding pocket of receptor tyrosine kinases.

Chemical Biology Tool for Apoptosis Pathway Investigation

The class-level evidence showing that quinoxaline-based compounds can induce G2/M arrest and upregulate pro-apoptotic markers (Bax, caspase-9, caspase-8) [2] suggests that CAS 1706334-48-6 could be used as a tool compound to dissect apoptotic signaling networks, provided that its specific activity is first validated in the researcher's cellular model.

Fragment-to-Lead Optimization Campaigns

The target compound bridges the gap between simple piperidine fragments and fully elaborated drug candidates. Its molecular weight (385.44), balanced hydrogen bond donor/acceptor profile, and the presence of a metabolically stable sulfonamide linker [1] make it a suitable starting point for lead optimization, where the furan and quinoxaline rings can be systematically varied to improve potency and pharmacokinetics.

Validation of Patent-Scaffold Diversity

The compound exemplifies a specific substitution pattern claimed but not exemplified in the patent literature [1]. Organizations seeking to strengthen their intellectual property position around the quinoxaline-piperidine chemotype may procure this compound to generate experimental data that supports freedom-to-operate or to identify novel analogs with patentable selectivity profiles.

Quote Request

Request a Quote for 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.